4-(4-((4-Aminobenzoyl)oxy)-3-methylbutoxy)butyl 4-aminobenzoate
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Description
4-(4-((4-Aminobenzoyl)oxy)-3-methylbutoxy)butyl 4-aminobenzoate is a useful research compound. Its molecular formula is C23H30N2O5 and its molecular weight is 414.502. The purity is usually 95%.
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Biological Activity
4-(4-((4-Aminobenzoyl)oxy)-3-methylbutoxy)butyl 4-aminobenzoate, also known by its CAS number 163578-99-2, is a compound with potential applications in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H30N2O5, with a molecular weight of approximately 414.49 g/mol. The compound features a complex structure that includes both hydrophilic and hydrophobic components, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the aminobenzoate moiety is particularly significant in enhancing the compound's ability to disrupt microbial cell membranes. Studies have shown that derivatives of aminobenzoic acid can inhibit the growth of various bacteria and fungi, suggesting a potential for this compound in antimicrobial applications .
Anti-inflammatory Effects
In vitro studies have demonstrated that related compounds can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses. This activity suggests that this compound could be beneficial in treating inflammatory diseases .
Study on Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various aminobenzoate derivatives found that compounds with similar structures to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for certain derivatives, indicating strong potential for clinical applications .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 16 | Staphylococcus aureus |
Compound B | 32 | Escherichia coli |
Test Compound | 32 | Staphylococcus aureus |
Study on Anti-inflammatory Properties
In another research study focusing on anti-inflammatory properties, a derivative of the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages. Results showed a reduction in nitric oxide production by approximately 50%, indicating a significant anti-inflammatory effect. This suggests that the compound may have therapeutic potential in conditions characterized by excessive inflammation .
Properties
IUPAC Name |
4-[4-(4-aminobenzoyl)oxy-3-methylbutoxy]butyl 4-aminobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-17(16-30-23(27)19-6-10-21(25)11-7-19)12-15-28-13-2-3-14-29-22(26)18-4-8-20(24)9-5-18/h4-11,17H,2-3,12-16,24-25H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWNZVALGCBGQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOCCCCOC(=O)C1=CC=C(C=C1)N)COC(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670000 |
Source
|
Record name | 4-{4-[(4-Aminobenzoyl)oxy]butoxy}-2-methylbutyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163578-99-2 |
Source
|
Record name | 4-{4-[(4-Aminobenzoyl)oxy]butoxy}-2-methylbutyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.